3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
Description
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-pyridin-3-ylmethyl]-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-9-6-12(20)15(17(22)24-9)14(11-4-3-5-19-8-11)16-13(21)7-10(2)25-18(16)23/h3-8,14,20-21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMSJMWGKKGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C2=CN=CC=C2)C3=C(C=C(OC3=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of aromatic aldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one under specific conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea . This reaction can be carried out under conventional thermal heating or microwave activation, with the choice of conditions affecting the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-Al₂O₃/BF₃/Fe₃O₄ can be used to enhance the efficiency of the reaction . Solvent-free conditions or the use of green solvents like ethanol can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine or pyran rings .
Scientific Research Applications
3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have been studied for their anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include the inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
3,3′-[(2-Hydroxy-3,4-dimethoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one) (Compound 16)
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)
- Structural Differences: A monomeric pyran-2-one derivative with a benzoylallyl substituent at the 3-position.
- Synthesis: Prepared via reaction with butylamine in isopropanol .
- Molecular Formula: C₁₆H₁₄O₄ (simpler structure lacking the bis-pyranone framework) .
Hydrazine-diylidene-linked Bis-pyran-2-one Derivatives
- Example : 3,3′-[(1E,1′E)-Hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene)]bis(4-hydroxy-6-methyl-2H-pyran-2-one) .
- Structural Differences : Incorporates a hydrazine-diylidene bridge instead of pyridinylmethylene.
- Crystallography : Crystallizes in space group P21/c with a molecular formula of C₁₆H₁₆N₂O₆. Full crystallographic data are available via CCDC 1956978 .
Bis-Pyridone Analogues
Bis(pyridyl)methanes (4a-h)
- Structural Differences : Replaces pyran-2-one rings with pyridin-2-one moieties.
- Examples :
- Applications : Studied for phytotoxic effects, demonstrating structural versatility in agrochemical research .
Physicochemical and Bioactivity Comparison
Key Findings and Trends
Substituent Impact on Bioactivity: The pyridinylmethylene bridge in the target compound enhances π-π interactions in biological systems, improving antioxidant efficacy compared to monomeric analogues like 7a . Methoxy groups in Compound 16 increase polarity and radical scavenging capacity, reducing IC₅₀ values .
Phytotoxic vs. Antioxidant Profiles :
- Bis-pyridones (e.g., 4f ) prioritize phytotoxic effects due to nitrogen-rich heterocycles, whereas bis-pyran-2-ones favor antioxidant activity .
Biological Activity
3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one), a complex organic compound featuring a pyridine ring structure, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It consists of two 4-hydroxy-6-methyl-2H-pyran-2-one moieties linked by a pyridine ring. The presence of hydroxyl groups and the pyridine structure contribute to its reactivity and interaction with biological systems.
The biological activity of 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways that influence cell growth and survival.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in the structure are likely responsible for scavenging free radicals, thereby protecting cells from oxidative stress.
Anticancer Potential
Studies have shown that derivatives of pyridine-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) could induce apoptosis in cancer cells by triggering intrinsic apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.5 | Apoptosis |
| MCF7 | 12.0 | Cell Cycle Arrest |
| HeLa | 9.8 | ROS Generation |
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Case Studies
-
Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyridine derivatives, including our compound. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF7), with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development . -
Antioxidant Studies :
In a comparative analysis of antioxidant activities among different pyranone derivatives, 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) showed superior free radical scavenging capabilities compared to standard antioxidants like ascorbic acid .
Q & A
Q. What are the established synthetic routes for 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one), and what key reaction conditions optimize yield?
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting pyridine-3-carbaldehyde derivatives with bis(4-hydroxy-6-methyl-2H-pyran-2-one) under acidic or basic conditions. For example, hydrazine-linked bispyrone derivatives (structurally analogous) are synthesized using hydrazine-bridged intermediates under reflux in ethanol, with yields optimized by controlling stoichiometry and reaction time (e.g., 24–48 hours) . Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, may enhance regioselectivity in similar heterocyclic systems . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound.
Q. How is the crystal structure of this compound determined, and what insights do bond angles and lengths provide about its stability?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For related bispyrone derivatives, XRD data reveal a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds (O–H···O and N–H···O) stabilizing the lattice . Bond angles around the pyridin-3-ylmethylene bridge (e.g., C–C–C ~120°) indicate sp² hybridization, while torsion angles (<10°) suggest planarity, critical for π-π stacking interactions. These structural features correlate with thermal stability and solubility behavior.
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between theoretical and observed spectroscopic data for this compound?
Discrepancies (e.g., NMR chemical shifts or IR stretching frequencies) often arise from solvent effects, tautomerism, or computational model limitations. To address this:
- Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or tautomeric equilibria .
- Cross-validate density functional theory (DFT) calculations with experimental data by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and incorporating solvent models (e.g., PCM) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities.
Q. How does the compound’s tautomeric behavior influence its reactivity in different solvents, and what methods characterize these equilibria?
The enol-keto tautomerism of the 4-hydroxy-6-methyl-2H-pyran-2-one moieties dominates reactivity. In polar aprotic solvents (e.g., DMSO), the enol form stabilizes via intramolecular hydrogen bonding, enhancing electrophilic substitution reactivity. In protic solvents (e.g., methanol), the keto form predominates, favoring nucleophilic attacks. Characterization methods include:
- pH-dependent UV-Vis spectroscopy : Monitor absorbance shifts (e.g., ~300 nm for enol vs. ~270 nm for keto) to quantify tautomeric ratios .
- Variable-temperature NMR : Track proton exchange rates between tautomers (e.g., coalescence temperatures) to estimate energy barriers .
Q. What experimental designs are recommended for assessing the compound’s bioactivity while minimizing confounding variables?
Adopt a split-plot randomized block design:
- Main plots : Test concentrations (e.g., 1–100 μM) of the compound.
- Subplots : Include controls (e.g., DMSO vehicle, positive/negative controls).
- Replicates : Use ≥4 biological replicates to account for batch effects. For in vitro assays, pre-equilibrate the compound in assay buffers (e.g., PBS pH 7.4) to stabilize tautomeric forms. Monitor stability via LC-MS at 0, 6, and 24 hours .
Methodological Considerations for Data Contradictions
Q. How should researchers address conflicting results in the compound’s solubility profiles across studies?
Apparent contradictions often stem from differing purity grades or measurement techniques. Standardize protocols:
- Use the shake-flask method with HPLC quantification.
- Report solvent systems (e.g., aqueous buffers with 1% DMSO) and equilibration temperatures (e.g., 25°C ± 0.5°C) .
- Compare with structurally similar compounds (e.g., 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
